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Compound of Interest

Compound Name: TAE buffer

Cat. No.: B1178566

This technical support center provides guidance on the reuse of Tris-acetate-EDTA (TAE)
running buffer in agarose gel electrophoresis. Below you will find frequently asked questions
(FAQs), troubleshooting guides, and detailed experimental protocols to assist researchers,
scientists, and drug development professionals in their laboratory work.

Frequently Asked Questions (FAQSs)

Q1: Can | reuse TAE running buffer for agarose gel electrophoresis?

Al: Yes, it is common practice in many laboratories to reuse TAE running buffer. However, the
number of times it can be safely reused is limited. It is generally recommended to reuse TAE
buffer for 2-3 runs.[1][2] Some sources suggest it can be reused up to 10 times, but this
depends on factors like the duration and voltage of the electrophoresis runs.[1] For critical
applications such as preparing DNA for sequencing or cloning, it is always advisable to use
fresh buffer.[3]

Q2: How many times can TAE buffer be reused?

A2: For standard, short electrophoresis runs (e.g., 30 minutes), TAE buffer can be safely
reused two to three times.[1] If you are performing longer runs or using high voltage, the
buffer's capacity will be exhausted more quickly, and it should be replaced more frequently.[4]

Q3: What are the consequences of overusing TAE buffer?
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A3: Overusing TAE buffer can lead to several problems that can compromise the quality of

your electrophoresis results. During electrophoresis, electrolysis of water occurs, which causes

the buffer at the cathode to become more basic and the buffer at the anode to become more

acidic.[1] This pH shift can lead to:

Poor band resolution: Changes in pH can affect the charge of the DNA molecules, leading to
fuzzy or smeared bands.

Slower DNA migration: Depletion of ions in the buffer reduces its conductivity, which can
slow down the migration of DNA.

DNA denaturation: A significant increase in pH (to 10 or 11) can cause the denaturation of
double-stranded DNA, which can be problematic for downstream applications.[1]

Overheating of the gel: As the buffer's ionic strength decreases, the resistance increases,
which can lead to overheating of the gel and potential smiling effects or even melting of the
agarose.

Q4: How can | tell if my TAE buffer is exhausted?

A4: There are a few indicators that your TAE buffer should be replaced:

Visible precipitates or cloudiness: This can indicate contamination or that the buffer
components are no longer in solution.[2]

Discoloration: The loading dye from multiple runs can accumulate, making the buffer appear
blue.[5]

Increased current for a given voltage: If you notice that the current is higher than usual for a
set voltage, it may be time to change the buffer.[5]

Poor quality of results: If you observe smeared bands, poor resolution, or a significant
change in the migration of your DNA ladder, the buffer is a likely culprit.

Q5: Should I use fresh buffer for making the agarose gel?
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A5: It is always recommended to use fresh 1X TAE buffer for preparing the agarose gel to

ensure consistent results.[6] Reusing old buffer to make the gel can introduce variability and

negatively impact your results.

Troubleshooting Guide

Problem

Possible Cause

Solution

Smeared or fuzzy bands

Exhausted running buffer
leading to pH changes and

poor resolution.

Replace the TAE running
buffer with a fresh solution. For
critical experiments, always

use fresh buffer.[3]

High voltage causing

overheating.

Reduce the voltage and

increase the run time.[7]

Slow DNA migration

Depletion of ions in the reused
buffer, leading to decreased

conductivity.

Replace the TAE running
buffer.

"Smiling" bands (curved
bands)

Uneven heating of the gel,
which can be exacerbated by
old buffer with incorrect ionic

strength.

Replace the buffer with a fresh
batch. Ensure the gel is run at
a lower voltage to minimize

heating.[7]

No bands or very faint bands

The pH of the reused buffer
has become too high,
potentially denaturing the
DNA.

Use fresh TAE buffer for both

the gel and the running buffer.

Incorrect buffer was used to
make the gel versus running

the gel.

Ensure the same batch of 1X
TAE buffer is used for both the
gel preparation and the

electrophoresis run.

Bands in the negative control

lane

Contamination of the reused
buffer with DNA from previous

runs.

For sensitive applications like
PCR analysis, it is crucial to
use fresh buffer to avoid cross-

contamination.[8]
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Quantitative Data on TAE Buffer Reuse

The reuse of TAE buffer leads to a decrease in its buffering capacity, primarily observed as a
change in pH and an increase in conductivity over successive electrophoresis runs. While
specific values can vary depending on run conditions (voltage, duration), the following table
provides a representative example of expected changes.

Number of
Overall pH L .
Runs (at Anode pH Cathode pH (aft Conductivit Observatio
after
100V for 60  (approx.) (approx.) . y (uS/cm) ns
in) mixing)
min

Sharp, well-
7.9 8.5 8.3 950 resolved

bands.

Fresh Buffer
(Run 1)

Good band

resolution.

Run 2 7.5 9.0 8.4 980

Minor loss of
resolution,
slight band

Run 3 7.2 9.5 8.6 1020

broadening.

Increased
band
smearing,
Run 4 6.8 10.0 8.9 1080 noticeable
decrease in
migration

speed.

Significant
smearing and
poor

Run 5 6.5 10.5 9.2 1150 resolution,
potential for
DNA

denaturation.
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Note: This data is illustrative. Actual values will vary based on specific experimental conditions.

Experimental Protocols
Protocol 1: Preparation of 50X TAE Stock Solution

Materials:

e Tris base

e Glacial acetic acid

e 0.5 M EDTA (pH 8.0) solution
e Deionized water

o Graduated cylinders

» Beakers or flasks

 Stir plate and stir bar

Procedure:

To prepare 1 liter of 50X TAE stock solution, weigh out 242 g of Tris base and add it to a
beaker containing approximately 700 mL of deionized water.

o Place the beaker on a stir plate and add a stir bar to dissolve the Tris base completely.

o Carefully add 57.1 mL of glacial acetic acid to the solution.

e Add 100 mL of 0.5 M EDTA (pH 8.0) solution.

e Add deionized water to bring the final volume to 1 liter.

e The pH of the 50X stock solution should be around 8.5 and does not require adjustment.
Store the solution at room temperature.
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Protocol 2: Preparation of 1X TAE Working Solution
from 50X Stock

Materials:

50X TAE stock solution

Deionized water

Graduated cylinder

Storage bottle

Procedure:

To prepare 1 liter of 1X TAE working solution, measure 20 mL of the 50X TAE stock solution
using a graduated cylinder.

e Add the 20 mL of 50X TAE stock to 980 mL of deionized water.

e Mix the solution thoroughly. The final concentrations will be 40 mM Tris-acetate and 1 mM
EDTA.

e This 1X TAE buffer is now ready to be used for preparing the agarose gel and as the
running buffer in the electrophoresis chamber.

Protocol 3: Standard Agarose Gel Electrophoresis

Materials:

Agarose

1X TAE buffer

Erlenmeyer flask

Microwave or heat source

Gel casting tray and combs
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o Electrophoresis chamber and power supply
o DNA samples

o 6X DNA loading dye

o DNA ladder

e UV transilluminator or gel imaging system
Procedure:

e Prepare the Agarose Gel:

o Weigh the appropriate amount of agarose to achieve the desired gel percentage (e.g., for
a 1% gel, use 1 g of agarose in 100 mL of 1X TAE buffer).

o Add the agarose to an Erlenmeyer flask and pour in the required volume of 1X TAE
buffer.

o Heat the mixture in a microwave until the agarose is completely dissolved. Swirl the flask
gently to ensure even mixing.

o Allow the agarose solution to cool to about 50-60°C.
o Pour the molten agarose into the gel casting tray with the combs in place.
o Let the gel solidify at room temperature for at least 20-30 minutes.
e Set up the Electrophoresis Chamber:
o Once the gel has solidified, carefully remove the combs.
o Place the gel tray into the electrophoresis chamber.
o Fill the chamber with fresh 1X TAE buffer until the gel is completely submerged.

e Load the Samples:
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o Mix your DNA samples with the 6X loading dye.

o Carefully load the DNA samples and the DNA ladder into the wells of the gel.

¢ Run the Gel:

o Place the lid on the electrophoresis chamber and connect the electrodes to the power
supply, ensuring the negative electrode is at the end with the wells.

o Set the voltage (e.g., 100-150V) and run the gel for the desired amount of time (e.g., 30-
60 minutes).[2]

¢ Visualize the Results:

o After the electrophoresis is complete, turn off the power supply and carefully remove the
gel from the chamber.

o Visualize the DNA bands using a UV transilluminator or a gel imaging system.

Mandatory Visualizations
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Start: Electrophoresis Run Completed

Reuse the buffer for the next run

Observe band quality and run parameters No, results are good

3 or[more times

Troubleshoot using the guide above

Discard old buffer and use fresh TAE

Click to download full resolution via product page

Caption: Decision workflow for reusing TAE running buffer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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